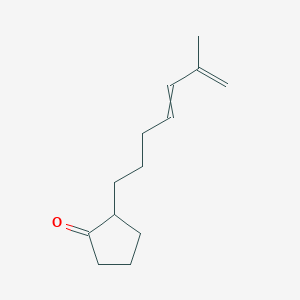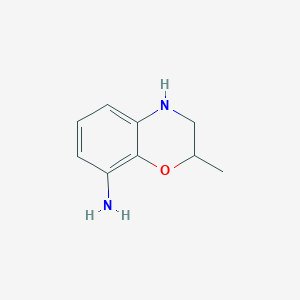![molecular formula C17H14N4O3S B14175685 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the methoxy, phenylsulfonyl, and pyrazolyl groups. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and pyrazole derivatives. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to improve yield and reduce waste in industrial settings.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated products.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain proteins, while the pyrazolyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
相似化合物的比较
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. They may have different pharmacological properties and applications.
Pyrazole derivatives: Compounds with a pyrazole ring are often studied for their biological activities. The presence of the pyrazolyl group in the target compound makes it comparable to other pyrazole-based molecules.
Phenylsulfonyl compounds: These compounds contain the phenylsulfonyl group, which is known for its role in enhancing binding affinity and selectivity in drug design.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- lies in its combination of these functional groups, which confer specific chemical and biological properties.
属性
分子式 |
C17H14N4O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-5-methoxy-3-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H14N4O3S/c1-24-13-7-15-16(12-8-19-20-9-12)11-21(17(15)18-10-13)25(22,23)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20) |
InChI 键 |
LAWSNXZIOVPDRM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(N=C1)N(C=C2C3=CNN=C3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
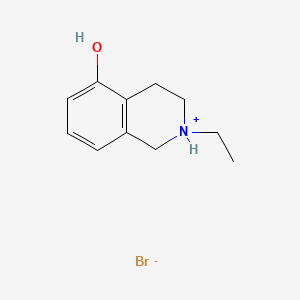
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
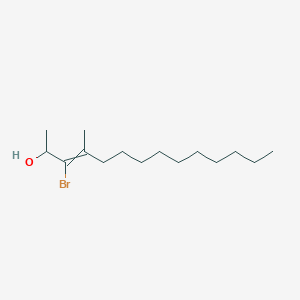
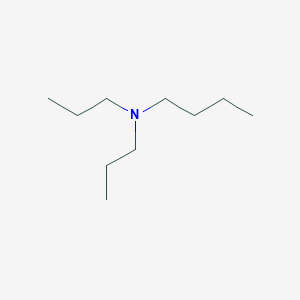
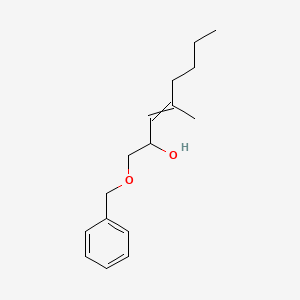
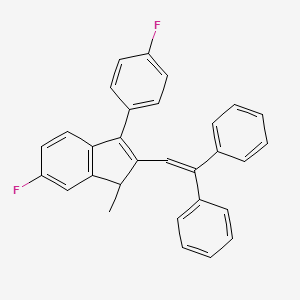
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
